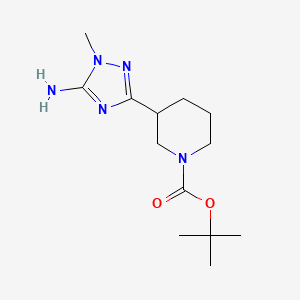

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-triazole moiety. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and protease modulators due to its ability to participate in hydrogen bonding and π-π interactions . Its molecular formula is C₁₃H₂₃N₅O₂, with a molecular weight of 281.35 g/mol, as inferred from structurally analogous compounds .

Properties

IUPAC Name |

tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-6-9(8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHGKFTVXXIPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that integrates a triazole ring with a piperidine structure, which has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is , with a molecular weight of 281.35 g/mol. The compound features a tert-butyl group attached to a piperidine ring and a triazole moiety that is known for its diverse biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the triazole ring, which has been associated with various pharmacological effects including:

Antimicrobial Activity : Compounds containing triazole rings often exhibit antifungal and antibacterial properties. This suggests that tert-butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine could potentially inhibit the growth of pathogenic microorganisms.

Enzyme Inhibition : Similar compounds have demonstrated the ability to act as enzyme inhibitors. For instance, they can interfere with protein kinases involved in signaling pathways critical for cell growth and survival. This inhibition may have implications in cancer therapy where unregulated kinase activity is common .

Ligand Properties : The compound's structure allows it to function as a ligand in bioconjugation processes, facilitating the formation of stable triazole linkages resistant to hydrolysis under physiological conditions. This stability enhances its potential therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds and their implications:

Comparative Analysis

The following table compares tert-butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| tert-butyl 3-aminoazetidine-1-carboxylate | Antimicrobial and enzyme inhibition | |

| tert-butyl azetidine-1-carboxylate | Moderate antifungal activity | |

| tert-butyl (3-amino-propyl)(methyl)-carbamate hydrochloride | Potential anticancer properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity: The target compound’s 5-amino-1-methyl-triazole moiety offers a balance of hydrogen-bonding capacity (via NH₂) and steric protection (via CH₃), contrasting with the aminomethyl group in , which increases hydrophilicity. The trifluoromethyl-thioether derivative exhibits enhanced lipophilicity and stability, making it suitable for membrane-permeable therapeutics.

Molecular Weight and Solubility: The target compound (281.35 g/mol) is lighter than the trifluoromethyl analog (422.44 g/mol) , favoring better pharmacokinetic profiles in drug design. The 2-aminopyrimidine derivative (239.71 g/mol) has lower solubility due to aromatic stacking but excels in targeting nucleotide-binding domains.

Synthetic Utility :

- The Boc group in all compounds simplifies piperidine functionalization, as seen in Example 6 of , where similar intermediates are used to synthesize complex hydrazine-based inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.